molecular formula C9H9NO B3086887 5-methyl-1H-indol-6-ol CAS No. 1167056-18-9

5-methyl-1H-indol-6-ol

Cat. No. B3086887
CAS RN: 1167056-18-9
M. Wt: 147.17 g/mol
InChI Key: FQFKFEHJKYITSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-indol-6-ol, also known as 5-Indolol, is a chemical compound with the molecular formula C8H7NO . It is an indole derivative, which are aromatic heterocyclic compounds that have a wide variety of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives, such as 5-methyl-1H-indol-6-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-indol-6-ol consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The molecule has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .


Chemical Reactions Analysis

Indole derivatives, including 5-methyl-1H-indol-6-ol, can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also undergo reactions under catalyst- and solvent-free conditions .


Physical And Chemical Properties Analysis

5-methyl-1H-indol-6-ol is a crystalline compound . It has a molecular weight of 133.147 Da and a monoisotopic mass of 133.052765 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 5-methyl-1H-indol-6-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been shown to exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Potential

Indole derivatives have been found to possess anticancer properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in cancer treatment.

Antioxidant Properties

Indole derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of various bacterial infections.

Antidiabetic Potential

Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of malaria.

Anticholinesterase Activities

Indole derivatives have been found to possess anticholinesterase activities . This suggests that 5-methyl-1H-indol-6-ol could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Future Directions

Indole derivatives, including 5-methyl-1H-indol-6-ol, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

5-methyl-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-2-3-10-8(7)5-9(6)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKFEHJKYITSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314264
Record name 5-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indol-6-ol

CAS RN

1167056-18-9
Record name 5-Methyl-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1H-indol-6-ol
Reactant of Route 2
Reactant of Route 2
5-methyl-1H-indol-6-ol
Reactant of Route 3
Reactant of Route 3
5-methyl-1H-indol-6-ol
Reactant of Route 4
Reactant of Route 4
5-methyl-1H-indol-6-ol
Reactant of Route 5
Reactant of Route 5
5-methyl-1H-indol-6-ol
Reactant of Route 6
Reactant of Route 6
5-methyl-1H-indol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.